methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
CAS No.: 312267-29-1
Cat. No.: VC21430815
Molecular Formula: C11H12N8O3S
Molecular Weight: 336.33g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate - 312267-29-1](/images/no_structure.jpg)
Specification
CAS No. | 312267-29-1 |
---|---|
Molecular Formula | C11H12N8O3S |
Molecular Weight | 336.33g/mol |
IUPAC Name | methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1-methylimidazol-2-yl)sulfanylmethyl]triazole-4-carboxylate |
Standard InChI | InChI=1S/C11H12N8O3S/c1-18-4-3-13-11(18)23-5-6-7(10(20)21-2)14-17-19(6)9-8(12)15-22-16-9/h3-4H,5H2,1-2H3,(H2,12,15) |
Standard InChI Key | FYSOPNYRUHDTNB-UHFFFAOYSA-N |
SMILES | CN1C=CN=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)OC |
Canonical SMILES | CN1C=CN=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)OC |
Introduction
Structural Characteristics and Chemical Properties
Structural Components
The target compound integrates three distinct heterocyclic systems:
-
A 1,2,3-triazole core bearing a methyl carboxylate substituent at the 4-position
-
A 1,2,5-oxadiazole (furoxan) with an amino group at the 4-position
-
A 1-methyl-1H-imidazole connected via a sulfanylmethyl bridge to the 5-position of the triazole
The compound's molecular framework represents a sophisticated design that leverages the pharmacological advantages of each heterocyclic system while potentially mitigating individual limitations through synergistic effects .
Physicochemical Properties
Based on the structural analysis and comparison with similar compounds, the predicted physicochemical properties are presented in Table 1.
Table 1: Predicted Physicochemical Properties
Property | Predicted Value | Significance |
---|---|---|
Molecular Weight | ~379 g/mol | Moderate size allowing membrane permeability |
LogP | 0.8-1.5 | Moderate lipophilicity suggesting balanced absorption |
Hydrogen Bond Donors | 2 | Primarily from amino group |
Hydrogen Bond Acceptors | 10 | Multiple nitrogen atoms in heterocycles and carboxylate |
Topological Polar Surface Area | ~150 Ų | May influence membrane permeability |
Aqueous Solubility | Moderate | Aided by amino and carboxylate groups |
Stability | pH-dependent | Potentially stable under physiological conditions |
The compound's structural features suggest potential for favorable drug-like properties, although the relatively high number of hydrogen bond acceptors may present challenges for oral bioavailability .
Synthetic Approaches and Methods
Retrosynthetic Analysis
The synthesis of this compound would likely involve a convergent approach, creating the three key structural components separately before assembly. Based on established methodologies for similar structures, a proposed retrosynthetic analysis would include:
-
Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC)
-
Preparation of a 4-amino-1,2,5-oxadiazole precursor
-
Introduction of the 1-methyl-1H-imidazole-2-thiol moiety
1,2,3-Triazole Formation
For the construction of the 1,2,3-triazole core, a copper-catalyzed azide-alkyne cycloaddition would likely be employed. This approach offers regioselectivity for the 1,4-disubstituted product, as demonstrated with similar compounds . The reaction could be performed under microwave irradiation with sodium ascorbate and hydrated copper sulfate to enhance reaction efficiency.
A modified procedure based on reported methods might involve:
-
Azide formation from the 4-amino-1,2,5-oxadiazole-3-amine
-
Cycloaddition with a suitable alkyne bearing a methyl carboxylate group
Amino-oxadiazole Preparation
The 4-amino-1,2,5-oxadiazole component could be synthesized through selective reduction of a nitro-oxadiazole precursor using gaseous ammonia in toluene, similar to the approach used for ANFF-1 . Alternatively, partial oxidation of a diamino-oxadiazole precursor with hydrogen peroxide in concentrated sulfuric acid might yield the required intermediate .
Imidazole Integration
The 1-methyl-1H-imidazole-2-thiol moiety would likely be introduced through nucleophilic substitution at the 5-position of the triazole using an appropriate electrophilic carbon linker. This step would require careful control of reaction conditions to ensure selectivity .
Table 2: Proposed Key Synthetic Steps and Conditions
Structure-Activity Relationship Insights
Key Pharmacophoric Elements
Based on analysis of similar compounds, several structural features of the target molecule may contribute to its potential biological activities:
-
The 1,2,3-triazole core serves as a rigid linker that can present other pharmacophoric groups in specific spatial orientations
-
The methyl carboxylate moiety may enhance binding affinity to target proteins through hydrogen bonding
-
The 4-amino-1,2,5-oxadiazole group could participate in key interactions with biological targets
-
The imidazole sulfanyl component introduces additional possibilities for hydrogen bonding and coordination with metal ions in metalloenzymes
Comparative Analysis with Known Bioactive Compounds
Table 3: Structural Comparison with Related Bioactive Compounds
The unique combination of structural elements in the target compound suggests potential for multifunctional activity across several therapeutic domains, potentially addressing issues of resistance encountered with simpler azole compounds .
Toxicity Considerations and Drug-Likeness
Drug-Likeness Assessment
In silico assessment of drug-likeness parameters would likely classify this compound as having moderate drug-like properties. The multiple heterocyclic rings and functional groups contribute to a complex pharmacophore that may interact with diverse biological targets, but might also present challenges for oral bioavailability and metabolic stability .
Future Research Directions
Structure Optimization Opportunities
Several modifications could be explored to optimize the properties of the target compound:
-
Variation of the substituent on the methyl carboxylate group to modulate lipophilicity and binding affinity
-
Exploration of alternative linkers between the triazole and imidazole moieties
-
Introduction of additional functionality on the amino group of the oxadiazole ring
-
Investigation of isomeric forms with altered connectivity between the heterocyclic components
Advanced Biological Evaluation
Comprehensive biological assessment should include:
-
Detailed evaluation of anti-inflammatory activity using multiple in vitro and in vivo models
-
Assessment of antimicrobial activity against resistant strains
-
Investigation of potential anticancer properties, particularly against cell lines resistant to conventional therapies
-
Thorough toxicological evaluation to confirm the predicted safety advantages
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume